H-Gly-Glu-pNA
Overview
Description
Mechanism of Action
Target of Action
HY-P4254, also known as H-Gly-Glu-pNA, is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . The primary targets of this compound are likely to be proteins or peptides identified through this screening process. These targets can be involved in various biological processes, including protein interaction, functional analysis, and epitope screening .
Mode of Action
Given its identification through peptide screening, it’s plausible that it interacts with its targets (proteins or peptides) to modulate their function . This interaction could result in changes to the activity of the target proteins, potentially influencing various biological processes.
Biochemical Pathways
Considering its use in peptide screening, it’s likely that it could influence a variety of pathways depending on the specific proteins or peptides it targets . The downstream effects of these interactions would depend on the roles of the targeted proteins within their respective pathways.
Result of Action
The molecular and cellular effects of HY-P4254’s action would depend on the specific proteins or peptides it targets. Given its identification through peptide screening, it’s likely that it could have a wide range of effects depending on the function of the targeted proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Gly-Glu-pNA is synthesized through peptide coupling reactions. The synthesis typically involves the coupling of glycyl and glutamyl residues to p-nitroaniline. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., EDC) and activating agents like HOBt (1-Hydroxybenzotriazole) to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling cycles efficiently. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Glu-pNA undergoes various chemical reactions, including:
Oxidation and Reduction: The nitro group in p-nitroaniline can undergo redox reactions, although these are less common in typical biological settings.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or chymotrypsin.
Oxidation: Chemical oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation.
Major Products
Hydrolysis: Glycine, glutamic acid, and p-nitroaniline.
Oxidation: Various oxidized derivatives of p-nitroaniline.
Reduction: Amino derivatives of p-nitroaniline.
Scientific Research Applications
H-Gly-Glu-pNA has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in peptide screening for protein interaction studies and functional analysis.
Comparison with Similar Compounds
Similar Compounds
H-Gly-Gly-pNA: Another peptide substrate used in similar enzymatic assays.
H-Gly-Pro-pNA: Used in dipeptidyl peptidase-IV (DPP-IV) enzyme assays.
H-Gly-Arg-pNA: Commonly used in thrombin generation assays.
Uniqueness
H-Gly-Glu-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain proteases. Its ability to release p-nitroaniline upon enzymatic cleavage allows for easy and accurate spectrophotometric detection, making it highly valuable in various biochemical assays .
Properties
IUPAC Name |
(4S)-4-[(2-aminoacetyl)amino]-5-(4-nitroanilino)-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O6/c14-7-11(18)16-10(5-6-12(19)20)13(21)15-8-1-3-9(4-2-8)17(22)23/h1-4,10H,5-7,14H2,(H,15,21)(H,16,18)(H,19,20)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNKCZSRIZYXAW-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCC(=O)O)NC(=O)CN)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCC(=O)O)NC(=O)CN)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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